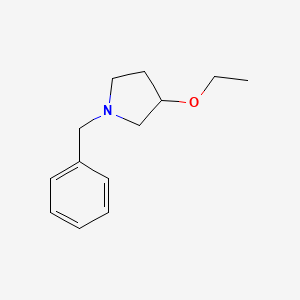

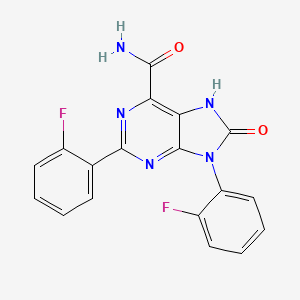

![molecular formula C16H21BrN2O2 B2558512 tert-butyl (4aS,9bR)-8-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 1251021-97-2](/img/structure/B2558512.png)

tert-butyl (4aS,9bR)-8-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (4aS,9bR)-8-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a useful research compound. Its molecular formula is C16H21BrN2O2 and its molecular weight is 353.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

α-Carboline Alkaloids: Natural Products and Biological Activities

α-Carboline alkaloids, structurally related to the compound due to their indole backbone, have been extensively studied for their diverse bioactivities. These compounds, including their derivatives, showcase antitumor, antimicrobial, anti-Alzheimer's, anti-atherosclerosis, and antioxidant activities. Understanding the synthesis and biological functions of α-carbolines may provide insights into the potential applications of Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate in medicinal chemistry and drug development (Li et al., 2022).

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups, are utilized across various industries to enhance product shelf life by preventing oxidative reactions. Research into SPAs, such as butylated hydroxytoluene (BHT), has revealed their presence in the environment and potential human exposure routes. While not directly related, the study of SPAs' environmental and health impacts highlights the importance of understanding similar properties in compounds like Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate (Liu & Mabury, 2020).

Pictet-Spengler Reaction in Alkaloid Synthesis

The Pictet-Spengler reaction, crucial for synthesizing tetrahydro-β-carboline scaffolds found in many indole-based alkaloids, is relevant for creating compounds like Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate. This reaction's application in combinatorial chemistry highlights its importance in drug discovery, offering a pathway to synthesize and explore the biological activities of new compounds (Rao, Maiti, & Chanda, 2017).

Levulinic Acid in Drug Synthesis

Levulinic acid, a biomass-derived compound with functional groups similar to those in Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate, serves as a versatile building block in drug synthesis. Its application in creating value-added chemicals and its role in reducing drug synthesis costs underscore the potential of utilizing structurally complex compounds in medicinal chemistry (Zhang et al., 2021).

Indole Synthesis and Classification

The comprehensive review of methods for indole synthesis, including the classification of different strategies, provides a foundation for understanding how compounds like Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate might be synthesized and modified for various applications. This knowledge is essential for exploring the compound's potential in scientific research and development (Taber & Tirunahari, 2011).

Mecanismo De Acción

Target of Action

Compounds like “Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes, and their modulation can lead to therapeutic effects .

Mode of Action

The compound might interact with its target by binding to a specific site on the protein or enzyme. This binding could inhibit the function of the protein, leading to a decrease in a particular biological process .

Biochemical Pathways

The compound’s action could affect various biochemical pathways. For instance, if the compound inhibits an enzyme, it could disrupt a metabolic pathway, leading to changes in the production of certain molecules within the cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized, and how it is excreted would all impact its overall effect .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific mechanism of action and the biochemical pathways it affects. This could range from changes in cell growth and proliferation to alterations in cell signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

tert-butyl (4aS,9bR)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3/t12-,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSAVEMRGDWREM-JSGCOSHPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)C3=C(N2)C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-7-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2558429.png)

![3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2558438.png)

![4-amino-N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2558439.png)

![N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2558444.png)

![3-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2558448.png)

![2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B2558449.png)